tert-Butyl 3-(1-chloroethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-chloroethyl)piperidine-1-carboxylate is an organic compound with the molecular formula C10H18ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as an intermediate in organic synthesis. This compound is characterized by the presence of a tert-butyl group, a chloroethyl group, and a piperidine ring, making it a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of tert-Butyl 3-(1-chloroethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 1-chloroethane. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-(1-chloroethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines or alcohols, depending on the reducing agent used.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Scientific Research Applications
tert-Butyl 3-(1-chloroethyl)piperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-chloroethyl)piperidine-1-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, its structural features allow it to bind to specific receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
tert-Butyl 3-(1-chloroethyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-cyanoethyl)-1-piperazinecarboxylate
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of the tert-butyl, chloroethyl, and piperidine moieties in this compound makes it particularly useful in specific synthetic and research applications.
Properties
Molecular Formula |
C12H22ClNO2 |
---|---|
Molecular Weight |
247.76 g/mol |
IUPAC Name |
tert-butyl 3-(1-chloroethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22ClNO2/c1-9(13)10-6-5-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
OXUWJGDJEDNOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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